![molecular formula C17H18N2O5S B6395521 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261925-02-3](/img/structure/B6395521.png)
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid (2H5PNS) is a synthesized organic compound with a molecular weight of 447.56 g/mol. It is a derivative of nicotinic acid, a naturally occurring molecule in plants and animals. 2H5PNS has been studied extensively for its potential applications in medicine, biology, and chemistry.
科学的研究の応用
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has a wide range of potential applications in scientific research. It has been studied for its potential use as a chemosensitizer in cancer therapy, as an inhibitor of the enzyme monoamine oxidase, and as an agonist of the nicotinic receptor. 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用機序
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% binds to the nicotinic receptor, which is an ion channel that is activated by the neurotransmitter acetylcholine. It is thought to act as an agonist of the nicotinic receptor, which means that it activates the receptor and increases its activity. This activation of the nicotinic receptor is thought to be responsible for the biochemical and physiological effects of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential effects on the body. It is thought to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential effects on the cardiovascular system, where it has been shown to reduce blood pressure and improve heart rate variability.
実験室実験の利点と制限
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has several advantages for lab experiments. It is a stable compound, and it is easily synthesized in a high yield. It is also non-toxic, which makes it safe to use in experiments. The main limitation of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is that it has not been extensively studied in humans, so its effects in humans are not yet known.
将来の方向性
There are several potential future directions for 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%. One potential direction is to further study its effects on the cardiovascular system, as it has been shown to have potential benefits for heart health. Another potential direction is to investigate its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% could be studied for its potential use as a chemosensitizer in cancer therapy.
合成法
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is synthesized using a two-step process. The first step is the preparation of 4-(piperidin-1-ylsulfonyl)phenylacetic acid (PSPA) by reacting 4-(piperidin-1-ylsulfonyl)phenylacetonitrile with anhydrous sodium acetate in acetonitrile. The second step is the reaction of PSPA with 2-hydroxy-5-nitrobenzaldehyde in the presence of potassium carbonate and acetic anhydride to form 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%. This method has been successfully used to synthesize 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in a high yield of 95%.
特性
IUPAC Name |
2-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16-15(17(21)22)10-13(11-18-16)12-4-6-14(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBWINCYZDOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688492 |
Source


|
| Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-02-3 |
Source


|
| Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

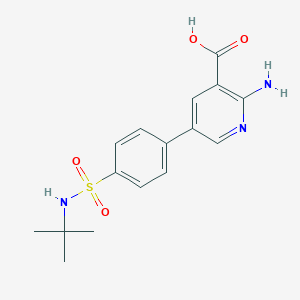
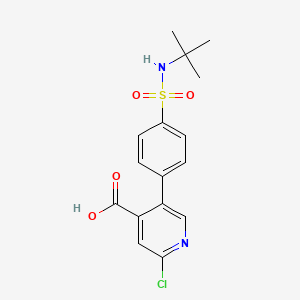
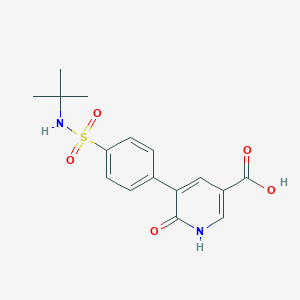
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
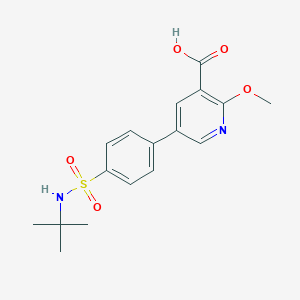
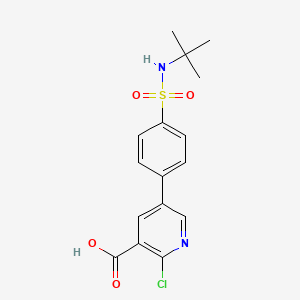
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)
